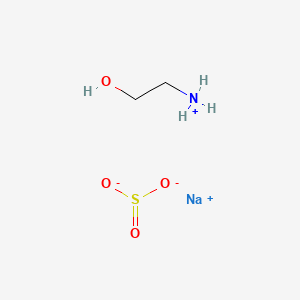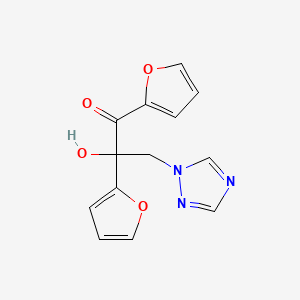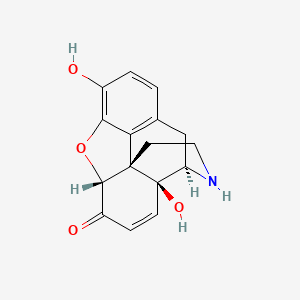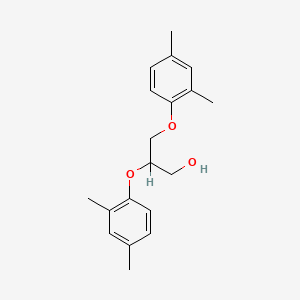
2,2',2''-Nitrilotrisethanol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Nitrilotrisethanol, sodium salt: is a chemical compound with the molecular formula C6H14NNaO3 and a molecular weight of 171.17 g/mol . It is a derivative of 2,2’,2’'-Nitrilotriethanol triethanolamine . This compound is characterized by its ability to act as a weak base and is often used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotrisethanol, sodium salt typically involves the neutralization of 2,2’,2’'-Nitrilotriethanol with sodium hydroxide. The reaction can be represented as follows:
(HOCH2CH2)3N+NaOH→(HOCH2CH2)3NNa+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotrisethanol, sodium salt involves large-scale neutralization processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure complete neutralization and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotrisethanol, sodium salt: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces amines and other reduced derivatives.
Substitution: Produces substituted ethanolamines.
Scientific Research Applications
2,2’,2’'-Nitrilotrisethanol, sodium salt: has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent and a complexing agent in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes and other proteins.
Medicine: Utilized in pharmaceutical formulations as a pH adjuster and stabilizer.
Industry: Used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotrisethanol, sodium salt involves its ability to act as a weak base and form complexes with metal ions. This property makes it effective in buffering solutions and stabilizing various chemical and biological systems. The molecular targets include metal ions and other reactive species, and the pathways involved include complexation and neutralization reactions .
Comparison with Similar Compounds
2,2’,2’'-Nitrilotrisethanol, sodium salt: can be compared with other similar compounds such as:
Triethanolamine: Similar in structure but lacks the sodium ion.
Bis-tris: Another buffering agent with similar properties but different molecular structure.
Uniqueness
The presence of the sodium ion in 2,2’,2’'-Nitrilotrisethanol, sodium salt enhances its solubility and buffering capacity compared to triethanolamine . This makes it particularly useful in applications requiring high solubility and effective pH control .
Properties
CAS No. |
17158-63-3 |
|---|---|
Molecular Formula |
C6H14NNaO3 |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]ethanolate |
InChI |
InChI=1S/C6H14NO3.Na/c8-4-1-7(2-5-9)3-6-10;/h8-9H,1-6H2;/q-1;+1 |
InChI Key |
RXTFXYFZFYCMJK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)






![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)


